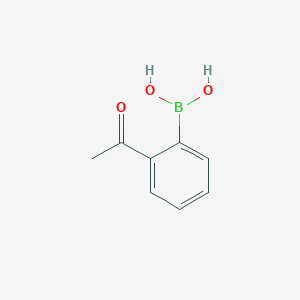

2-Acetylphenylboronic acid

Description

Properties

IUPAC Name |

(2-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAOVABYLXQUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370200 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-40-4 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Acetylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 308103-40-4

This technical guide provides a comprehensive overview of 2-acetylphenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the context of modulating cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 308103-40-4 | [1][2] |

| Molecular Formula | C₈H₉BO₃ | [1][2][3] |

| Molecular Weight | 163.97 g/mol | [3] |

| IUPAC Name | (2-acetylphenyl)boronic acid | [1][2] |

| Appearance | White to yellow powder and/or chunks | [2] |

| Melting Point | 170.0°C | [3] |

| Purity | ≥95% (HPLC) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| SMILES | CC(=O)C1=CC=CC=C1B(O)O | [1][2] |

| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

A practical and scalable synthesis for this compound involves a four-step process starting from 2'-bromoacetophenone (B1265738).[4][5] The general workflow is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocol

Step 1: Ketal Protection of 2'-Bromoacetophenone

-

To a solution of 2'-bromoacetophenone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the protected bromoacetophenone (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature does not rise above -70°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0°C and quench by the slow addition of 2M hydrochloric acid.

-

Stir vigorously for 4-6 hours at room temperature to effect the hydrolysis of the borate ester and the deprotection of the ketal.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ether/hexanes) to afford pure this compound.

Applications in Drug Discovery and Chemical Biology

Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry and chemical biology.[6] They are known to interact with diols, making them useful for glucose sensing.[7][8][9][10] Furthermore, they have been investigated as inhibitors of various enzymes and have shown potential in modulating cellular signaling pathways.[11][12]

Modulation of the Rho GTPase Signaling Pathway

Phenylboronic acids have been shown to impact the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and proliferation.[12] Specifically, phenylboronic acid (PBA) has been demonstrated to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[12] This inhibition leads to a reduction in downstream signaling through ROCK, affecting actomyosin (B1167339) contractility and ultimately inhibiting cell migration.[12]

Caption: Phenylboronic acid's inhibitory effect on the Rho GTPase pathway.

Glucose Sensing

The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis of their use in glucose sensors.[7][8][9][10][13] This interaction can be transduced into a measurable optical or electrochemical signal. A common application is the development of hydrogel-based sensors that swell or shrink in response to glucose concentrations.[7][9][10][13]

Experimental Protocol: General Procedure for Hydrogel-Based Glucose Sensing

-

Hydrogel Preparation: A hydrogel is prepared by copolymerizing a monomer functionalized with a phenylboronic acid derivative, a hydrophilic monomer (e.g., acrylamide), and a cross-linker.

-

Equilibration: The hydrogel is equilibrated in a buffer solution at a physiological pH (e.g., 7.4).

-

Glucose Measurement: The hydrogel is exposed to solutions with varying glucose concentrations.

-

Signal Readout: The change in a physical property of the hydrogel, such as its volume or optical properties (e.g., diffraction), is measured. This change is correlated to the glucose concentration.[7][9]

This protocol provides a general framework, and the specific monomers, cross-linkers, and detection methods can be tailored for different applications.

References

- 1. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 2-Acetylphenylboronic Acid: Properties, Applications, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Acetylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in chemical biology, diagnostics, and drug discovery. Its unique structure, featuring both a boronic acid moiety and a ketone group, enables specific covalent interactions and serves as a valuable building block in organic synthesis. This guide provides an in-depth overview of its physicochemical properties, key applications, and detailed experimental protocols. It is intended to serve as a comprehensive resource for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties of this compound

This compound is a derivative of benzene (B151609) containing both a boronic acid and an acetyl group. These functional groups bestow upon it unique chemical reactivity, making it a valuable reagent in various scientific domains. Its core quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 163.97 g/mol | [1] |

| Molecular Formula | C₈H₉BO₃ | [2] |

| CAS Number | 308103-40-4 | [3] |

| IUPAC Name | (2-acetylphenyl)boronic acid | [2] |

| Physical Appearance | White to yellow powder and/or chunks | [2] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [3][2] |

| SMILES | CC(=O)C1=CC=CC=C1B(O)O | [2] |

Applications in Research and Drug Development

The unique chemistry of phenylboronic acid and its derivatives has positioned them as indispensable tools in modern research. The presence of the acetyl group in the ortho position provides this compound with distinct reactivity for bioorthogonal chemistry.

-

Bioorthogonal Chemistry: The combination of a carbonyl group and a boronic acid allows for specific covalent interactions. One key application is the formation of iminoboronates through reaction with molecules containing hydrazine, hydroxylamine, or semicarbazide (B1199961) functionalities, a strategy used for site-selective labeling of proteins.[4]

-

Saccharide Sensing: A hallmark of boronic acids is their ability to form reversible covalent bonds (cyclic boronate esters) with cis-1,2- or 1,3-diols, a motif abundant in saccharides.[5] This interaction is the basis for developing fluorescent probes and sensors for glucose monitoring and detecting other biologically important carbohydrates like sialic acid, which is often overexpressed on cancer cells.[6][7]

-

Drug Discovery and Delivery: Boronic acids are crucial in medicinal chemistry.[8] Several FDA-approved drugs, such as the proteasome inhibitor bortezomib, contain a boronic acid warhead that forms a stable complex with the target enzyme's active site.[9] The ability of boronic acids to interact with biological diols is also exploited in drug delivery systems to target specific cell types or create stimuli-responsive carriers.[6][7]

-

Synthetic Chemistry Intermediate: As a substituted arylboronic acid, this compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds to construct complex biaryl structures, which are common scaffolds in pharmaceuticals.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below is a representative protocol for utilizing a boronic acid-based fluorescent probe for saccharide detection, a common application for this class of compounds.

Protocol: Saccharide Detection Using a Boronic Acid-Based Fluorescent Probe

This protocol describes a general procedure for quantifying the interaction between a boronic acid probe and a target saccharide using fluorescence spectroscopy.[11]

A. Materials and Reagents:

-

Boronic acid fluorescent probe (e.g., a commercially available or synthesized probe)

-

Target saccharide (e.g., glucose, fructose, or sialic acid)

-

High-purity water (Milli-Q or equivalent)

-

Organic solvent for stock solution (e.g., DMSO, Methanol)

-

Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

B. Preparation of Solutions:

-

Probe Stock Solution: Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal volume of a suitable organic solvent like DMSO.

-

Saccharide Stock Solution: Prepare a concentrated stock solution of the target saccharide (e.g., 100 mM) in the chosen buffer.

-

Working Probe Solution: Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is minimal (<1%) to prevent interference with the binding assay.

-

Saccharide Dilution Series: Prepare a series of saccharide solutions at varying concentrations by performing serial dilutions of the saccharide stock solution with the buffer.

C. Fluorescence Measurement:

-

Allow the fluorescence spectrophotometer's lamp to stabilize.

-

Set the appropriate excitation and emission wavelengths for the specific fluorescent probe being used. Define the slit widths for both excitation and emission.

-

Place a cuvette containing only the working probe solution into the spectrophotometer and record the initial fluorescence intensity (F₀).

-

Sequentially add small aliquots of the concentrated saccharide solutions to the cuvette, ensuring thorough mixing after each addition.

-

Record the fluorescence intensity (F) after each addition until the signal reaches a plateau, indicating saturation of the probe.

D. Data Analysis:

-

Correct the fluorescence data for dilution effects if necessary.

-

Plot the change in fluorescence intensity (F - F₀) against the concentration of the saccharide.

-

To determine the binding affinity (association constant, Kₐ), fit the resulting titration curve using a suitable binding model, such as a non-linear regression to a 1:1 binding isotherm.[11]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saccharide detection protocol.

Workflow for saccharide detection using a boronic acid fluorescent probe.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a drug derived from this compound covalently inhibits a kinase, thereby blocking a downstream signaling cascade. The acetyl group is modified into a reactive warhead that forms a covalent bond with a key lysine (B10760008) residue in the kinase's active site.

Hypothetical inhibition of a kinase signaling pathway by a boronic acid drug.

References

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Acetylphenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenylboronic acid is a versatile bifunctional organic compound of significant interest in synthetic chemistry, particularly as a building block in the synthesis of complex organic molecules. Its unique structure, featuring both a boronic acid moiety and a ketone, allows for sequential and orthogonal chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound possesses a phenyl ring substituted at the ortho-positions with an acetyl group (-COCH₃) and a boronic acid group (-B(OH)₂). This arrangement imparts specific reactivity and properties to the molecule.

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2-acetylphenyl)boronic acid[1] |

| CAS Number | 308103-40-4[1] |

| Molecular Formula | C₈H₉BO₃[1] |

| SMILES | CC(=O)C1=CC=CC=C1B(O)O[1] |

| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 163.97 g/mol [1] |

| Appearance | White to yellow powder and/or chunks |

| Melting Point | 170.0°C[1] |

| Purity | ≥95% (HPLC) |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

A practical and scalable synthesis of this compound has been developed to overcome the challenges associated with the incompatibility of the acetyl group with common organometallic reagents. The general strategy involves the protection of the carbonyl group, followed by a halogen-metal exchange, borylation, and subsequent deprotection.

Logical Workflow for Synthesis

Below is a diagram illustrating the synthetic pathway starting from 2-bromoacetophenone (B140003).

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol is based on the synthetic strategy reported by Chao, J. et al. (2004), which achieves a 61% yield for the ortho-isomer.[2]

Materials:

-

2-Bromoacetophenone

-

Ethylene glycol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (PTSA)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Protection of the Acetyl Group:

-

To a solution of 2-bromoacetophenone in toluene, add ethylene glycol and triethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

-

-

Lithiation and Borylation:

-

Dissolve the protected 2-(2-bromophenyl)-2-methyl-1,3-dioxolane in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.

-

Stir the mixture for 1-2 hours at this temperature.

-

Add triisopropyl borate dropwise to the solution, again maintaining the temperature at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Deprotection:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl.

-

Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of the boronic ester and removal of the dioxolane protecting group.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prominent coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)

The following is a representative, general protocol for the Suzuki-Miyaura cross-coupling reaction. Specific conditions may require optimization depending on the substrate.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, SPhos) if using Pd(OAc)₂

-

A base (e.g., potassium carbonate, cesium carbonate)

-

A solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).

-

Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

-

Reaction Execution:

-

Add the degassed solvent system to the reaction vessel.

-

Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

-

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

While specific NMR data for this compound is not available, the ¹H NMR spectrum of its phenylhydrazone derivative shows aromatic protons in the multiplet range of 8.21-7.24 ppm and a characteristic singlet for the acetyl methyl protons at 2.58 ppm in CD₃CN.[3] For this compound itself, one would expect the aromatic protons to appear in a similar region, with the methyl protons of the acetyl group appearing as a singlet around 2.6 ppm in a solvent like DMSO-d₆. The protons of the B(OH)₂ group would likely appear as a broad singlet.

In the ¹³C NMR spectrum, the carbonyl carbon would be expected around 200 ppm, with aromatic carbons appearing between 125-140 ppm. The carbon attached to the boron atom often shows a broad signal.[4]

FTIR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule.

Expected FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~3300 | O-H stretch (B-OH) | Broad, Strong |

| ~3060 | C-H stretch (Aromatic) | Medium |

| ~1680 | C=O stretch (Ketone) | Strong |

| ~1600 | C=C stretch (Aromatic ring) | Medium |

| ~1350 | B-O stretch (asymmetric) | Strong |

| ~1090 | B-C stretch | Medium |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined properties and a scalable synthetic route. Its primary application in Suzuki-Miyaura cross-coupling reactions underscores its importance in modern organic synthesis for the construction of complex molecular architectures. This guide provides the foundational technical information required for researchers to effectively utilize this versatile reagent in their work.

References

2-Acetylphenylboronic Acid: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Acetylphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and chemical biology.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₉BO₃ | PubChem[1] |

| Molecular Weight | 163.97 g/mol | PubChem[1], Thermo Fisher Scientific[2], Sigma-Aldrich |

| Appearance | White to yellow powder and/or chunks | Thermo Fisher Scientific[3] |

| Melting Point | 170 °C | PubChem[1] |

| Purity | ≥95% (HPLC) | Thermo Fisher Scientific[3], Sigma-Aldrich |

| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | PubChem[1], Thermo Fisher Scientific[3], Sigma-Aldrich |

| SMILES | CC(=O)C1=CC=CC=C1B(O)O | PubChem[1], Thermo Fisher Scientific[3] |

| CAS Number | 308103-40-4 | PubChem[1], Thermo Fisher Scientific[3], Sigma-Aldrich |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies are employed for the characterization of organic compounds. A general protocol for a fundamental physical property, the melting point, is provided below.

Determination of Melting Point via the Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of the this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[4][5]

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[5][6]

-

Rapid Heating (Optional): A preliminary determination can be performed by heating the sample rapidly to get an approximate melting point. This helps in saving time during the accurate measurement.[6]

-

Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.[5][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4][6] For a pure compound, this range should be narrow (0.5-2 °C).[6]

-

Cooling and Cleanup: The apparatus is allowed to cool down. The used capillary tube is disposed of in a designated glass waste container.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using the capillary method.

References

- 1. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jove.com [jove.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to (2-acetylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-acetylphenyl)boronic acid, a versatile molecule with significant potential in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and its emerging role as a modulator of key cellular signaling pathways.

Chemical Identity and Properties

The IUPAC name for the compound is (2-acetylphenyl)boronic acid [1]. It is also commonly known by synonyms such as 2-acetylbenzeneboronic acid[1]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-acetylphenyl)boronic acid

| Property | Value | Source |

| IUPAC Name | (2-acetylphenyl)boronic acid | [1] |

| Synonyms | 2-Acetylbenzeneboronic Acid, B-(2-Acetylphenyl)boronic Acid | [1] |

| CAS Number | 308103-40-4 | [2] |

| Molecular Formula | C₈H₉BO₃ | [1] |

| Molecular Weight | 163.97 g/mol | [1] |

| Appearance | White to yellow powder and/or chunks | Thermo Fisher Scientific |

| Purity | ≥95% (via HPLC) | Thermo Fisher Scientific |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

| Solubility | Soluble in organic solvents such as DMSO. | |

| SMILES | B(C1=CC=CC=C1C(=O)C)(O)O | [1] |

| InChIKey | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [1] |

Synthesis of (2-acetylphenyl)boronic acid

A practical and scalable synthesis for (2-acetylphenyl)boronic acid has been developed, proceeding via a protected intermediate to circumvent the reactivity of the acetyl group with organometallic reagents. The overall workflow is depicted below.

This protocol is adapted from the method described by Chao et al. (2004) for the synthesis of the ortho-isomer of acetylphenylboronic acid.

Step 1: Protection of 2-Bromoacetophenone

-

To a solution of 2-bromoacetophenone in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

Step 2: Ortho-Lithiation and Borylation

-

Dissolve the protected 2-bromoacetophenone from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

To the resulting ortho-lithiated species, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid (HCl).

-

Stir the mixture vigorously for 2-3 hours at room temperature to effect the hydrolysis of the boronic ester and the deprotection of the ketal.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield (2-acetylphenyl)boronic acid as a white to off-white solid.

Biological Activity and Applications in Drug Development

Phenylboronic acids are a class of compounds that have garnered significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols, a moiety present in many biological macromolecules such as sugars and serine proteases. While specific quantitative inhibitory data for (2-acetylphenyl)boronic acid is not widely available in the public domain, the inhibitory activities of closely related phenylboronic acid derivatives against various enzymes highlight the potential of this class of compounds. Table 2 presents a summary of the inhibitory constants (Ki) for some representative phenylboronic acids against various enzymes.

Table 2: Inhibitory Activity of Selected Phenylboronic Acid Derivatives

| Compound | Target Enzyme | Ki (µM) | Reference |

| Phenylboronic acid | KPC-2 β-lactamase | 7.64 | [3] |

| 3-Nitrophenylboronic acid | KPC-2 β-lactamase | - | [3] |

| 3-Azidomethylphenyl boronic acid | KPC-2 β-lactamase | 2.3 | [4] |

| 3-Azidomethylphenyl boronic acid | AmpC β-lactamase | 0.7 | [4] |

| Compound 5 (a triazole derivative) | KPC-2 β-lactamase | 0.73 | [4] |

| Compound 10a (a triazole derivative) | AmpC β-lactamase | 0.14 | [4] |

Note: The data presented is for analogous compounds to illustrate the potential activity of this chemical class. Specific testing of (2-acetylphenyl)boronic acid is required to determine its precise inhibitory profile.

This protocol outlines a general procedure for determining the inhibitory activity of a compound like (2-acetylphenyl)boronic acid against a target enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of (2-acetylphenyl)boronic acid in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

-

Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

-

Prepare a solution of the enzyme's substrate in assay buffer. The concentration of the substrate will depend on the type of inhibition being investigated (typically at or near the Michaelis constant, Km, for competitive inhibitors).

-

-

Assay Procedure:

-

In a suitable microplate, add a small volume of each inhibitor dilution. Include a control with solvent only (no inhibitor).

-

Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection method will be specific to the enzyme and substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathway Modulation

Research into phenylboronic acids has revealed their potential to modulate cellular signaling pathways, particularly those involved in cancer cell migration and proliferation. Studies on phenylboronic acid, a close structural analog of (2-acetylphenyl)boronic acid, have shown that it can inhibit the activity of the Rho family of small GTPases. These proteins are critical regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.

The Rho GTPase signaling pathway is a key regulator of cell motility. The inhibition of this pathway by phenylboronic acid derivatives can lead to a reduction in the formation of stress fibers and focal adhesions, which are essential for cell movement. A simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by (2-acetylphenyl)boronic acid is shown below.

This guide provides a foundational understanding of (2-acetylphenyl)boronic acid for professionals in research and drug development. The information presented on its synthesis, potential biological activities, and interaction with cellular signaling pathways underscores its promise as a valuable scaffold in the design of novel therapeutic agents. Further investigation is warranted to fully elucidate its biological targets and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Acetylphenylboronic Acid

This technical guide provides a detailed overview of a practical and scalable synthesis route for 2-acetylphenylboronic acid, a valuable reagent in modern organic synthesis, particularly in Suzuki cross-coupling reactions. The synthesis involves a two-step process commencing with the protection of the carbonyl group of 2-bromoacetophenone (B140003), followed by a lithium-halogen exchange and subsequent borylation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Arylboronic acids are crucial building blocks in organic chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. However, the synthesis of functionalized arylboronic acids, such as those containing a carbonyl group, presents a challenge due to the incompatibility of the functional group with common organometallic intermediates like Grignard or organolithium reagents.[1][2] This guide details a robust method that circumvents this issue by employing a protecting group strategy, enabling a high-yielding and scalable preparation of this compound.[1][3]

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence as depicted below. The initial step involves the protection of the ketone functionality of 2-bromoacetophenone via ketalization. The resulting bromo ketal is then subjected to a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis to yield the final product.

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis of this compound.

| Step | Product | Starting Material | Yield (%) | Reference |

| Ketalization | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane (B1596594) | 2-Bromoacetophenone | 84 | [1] |

| Lithium-Halogen Exchange and Borylation | This compound | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | 61 | [1][3] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane (Ketalization)

This procedure protects the carbonyl group of 2-bromoacetophenone to prevent its reaction in the subsequent organometallic step.

Materials:

-

2-Bromoacetophenone

-

Ethylene glycol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-bromoacetophenone (19.9 g, 0.1 mol), ethylene glycol (9.3 g, 0.15 mol), triethyl orthoformate (17.8 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid (0.2 g) in 100 mL of toluene is refluxed for 5 hours.

-

The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford 2-(2-bromophenyl)-2-methyl-1,3-dioxolane as a colorless oil.[1]

Step 2: Synthesis of this compound (Lithium-Halogen Exchange and Borylation)

This is the crucial step where the boronic acid moiety is introduced.

Materials:

-

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a solution of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane (2.43 g, 10 mmol) in 50 mL of anhydrous THF, n-butyllithium (1.1 equivalents) is added dropwise at -78°C under an inert atmosphere.

-

The mixture is stirred at -78°C for 30 minutes, after which triisopropyl borate (1.2 equivalents) is added.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Water is added to quench the reaction, and the mixture is acidified with hydrochloric acid to a pH of approximately 2.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.[1]

Logical Relationship of Synthesis Steps

The logic of this synthesis route is dictated by the reactivity of the functional groups. The protection of the ketone is a mandatory prerequisite for the successful formation of the organolithium intermediate.

Caption: Logical flow of the this compound synthesis.

This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, supported by detailed experimental protocols and quantitative data. This information should serve as a valuable resource for chemists in research and development.

References

2-Acetylphenylboronic acid safety data sheet

An In-depth Technical Guide to 2-Acetylphenylboronic Acid: Safety, Synthesis, and Biological Applications

This technical guide provides comprehensive safety data, experimental protocols, and an overview of the biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond and are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1]

| Property | Value | Reference |

| CAS Number | 308103-40-4 | [2] |

| Molecular Formula | C₈H₉BO₃ | [2] |

| Molecular Weight | 163.97 g/mol | [2] |

| Appearance | White to yellow powder and/or chunks | [3] |

| Melting Point | 170°C | [2] |

| Boiling Point | 349.9°C at 760 mmHg | |

| Density | 1.19 g/cm³ | |

| Flash Point | 165.4°C | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Safety and Hazard Information

This compound is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2 |

| Specific target organ toxicity — single exposure | 3 |

Hazard and Precautionary Statements

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.

-

First Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acetylphenylboronic acids involves a Grignard reaction or a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The following is a representative protocol adapted from the literature for the synthesis of the ortho-isomer.[4][5]

Workflow for the Synthesis of this compound

Caption: A three-step synthesis of this compound.

Methodology:

-

Protection of the Carbonyl Group: 2-Bromoacetophenone is reacted with ethylene glycol and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to protect the ketone functionality as a ketal. This prevents the ketone from reacting with the organometallic reagents in the subsequent step.

-

Borylation: The resulting 2-(2-bromophenyl)-2-methyl-1,3-dioxolane is then treated with n-butyllithium (n-BuLi) at low temperature (e.g., -78°C) in an inert solvent like THF to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester.

-

Deprotection (Hydrolysis): The protecting group is removed by acid-catalyzed hydrolysis, typically using aqueous hydrochloric acid, to yield the final product, this compound.

Representative Biological Assay: In Vitro Enzyme Inhibition

Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases. The following is a general protocol for assessing the inhibitory activity of this compound against a model serine protease.

Workflow for In Vitro Enzyme Inhibition Assay

Caption: A general workflow for determining the IC₅₀ of an enzyme inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

-

Prepare a solution of the target enzyme (e.g., a serine protease) and a corresponding fluorogenic substrate in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of each inhibitor dilution to the respective wells. Include control wells with DMSO only.

-

Add the enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the fluorescence intensity in each well over time using a plate reader.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

-

Biological Significance and Signaling Pathways

Phenylboronic acids and their derivatives have garnered significant interest in drug discovery and development.[6] They are known to interact with a variety of biological targets and have shown potential as anticancer, antibacterial, and antiviral agents.[1][7]

One area of investigation is the effect of phenylboronic acids on signaling pathways that control cell migration, a key process in cancer metastasis. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins.[8]

Rho GTPase Signaling Pathway in Cell Migration

Caption: Phenylboronic acid inhibits Rho GTPase signaling.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton.[8] They cycle between an active GTP-bound state and an inactive GDP-bound state. In their active state, they trigger downstream signaling cascades that lead to the reorganization of the actin cytoskeleton, which is essential for cell motility. Studies have shown that phenylboronic acid can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[8] This inhibition of key signaling nodes disrupts the dynamic regulation of the actin cytoskeleton, thereby impeding cancer cell migration. The ability of phenylboronic acid derivatives to target such fundamental cellular processes highlights their potential in the development of novel therapeutics.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of 2-Acetylphenylboronic Acid

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure experimental reproducibility, maintain compound integrity, and guarantee laboratory safety. This guide provides a detailed overview of the recommended storage conditions for 2-acetylphenylboronic acid, a versatile building block in organic synthesis.

Core Storage Recommendations

This compound is a solid, typically a white to yellow powder or chunks, that requires specific storage conditions to prevent degradation.[1] The primary factors influencing its stability are temperature, moisture, and atmospheric conditions.

The following table summarizes the key quantitative data for the storage of this compound, compiled from various supplier safety data sheets (SDS).

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2 - 8 °C | |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | [2] |

| Humidity | Dry, Moisture sensitive | [2][3] |

| Light | Store in a cool and dark place | [4] |

To prevent hazardous reactions and degradation, this compound should be stored away from strong oxidizing agents.[3]

Experimental Protocol: General Stability Assessment

While specific experimental stability data for this compound is not publicly available, a general protocol to assess the stability of a chemical compound under various conditions is outlined below. This protocol can be adapted to evaluate the long-term stability of this compound.

Objective: To determine the degradation rate of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity)

-

Environmental chambers with controlled temperature and humidity

-

Light exposure chamber (ICH Q1B compliant)

-

Inert gas (Argon or Nitrogen)

-

Sealed, amber glass vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into multiple amber glass vials.

-

Purge half of the vials with an inert gas (e.g., argon) before sealing to create an inert atmosphere. The other half will be sealed under ambient air.

-

-

Storage Conditions:

-

Accelerated Stability: Place vials under the following conditions:

-

40 °C / 75% Relative Humidity (RH)

-

25 °C / 60% RH

-

-

Long-Term Stability: Place vials under the recommended storage condition:

-

5 °C ± 3 °C

-

-

Photostability: Expose a set of vials to a light source according to ICH Q1B guidelines. A dark control sample should be wrapped in aluminum foil and placed in the same chamber.

-

-

Time Points:

-

Analyze the samples at initial (T=0) and subsequent time points.

-

Accelerated: 0, 1, 3, and 6 months.

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Photostability: After a defined period of light exposure.

-

-

Analysis:

-

At each time point, dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the solution by HPLC to determine the purity of this compound and identify any degradation products.

-

Quantify the amount of remaining this compound and calculate the percentage of degradation.

-

-

Data Presentation:

-

Plot the percentage of remaining this compound against time for each storage condition.

-

Determine the rate of degradation and estimate the shelf life of the compound under the tested conditions.

-

Visualization of Handling and Storage Workflow

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound in a laboratory setting.

Caption: Workflow for the storage, handling, and spill response for this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a ketone, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in Suzuki-Miyaura cross-coupling reactions, condensation reactions for the formation of iminoboronates and heterocyclic systems, and the synthesis of benzoxaboroles. This document includes quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and mechanisms to serve as a practical resource for researchers in the field.

Core Chemical and Physical Properties

This compound is a white to yellow solid that is soluble in many organic solvents.[1][2][3] The presence of the acetyl group ortho to the boronic acid influences its electronic properties and steric hindrance, which in turn dictates its reactivity.

| Property | Value |

| Molecular Formula | C8H9BO3 |

| Molecular Weight | 163.97 g/mol [4] |

| CAS Number | 308103-40-4[1] |

| Appearance | White to yellow powder/chunks[2][3] |

| Purity | Typically ≥95%[1][2] |

| Storage Temperature | 2-8°C under an inert atmosphere[1] |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] this compound serves as an effective coupling partner with a variety of aryl and vinyl halides to produce biaryl ketones, which are important scaffolds in medicinal chemistry and materials science.[6][7] The reaction is typically catalyzed by a palladium complex in the presence of a base.[8][9]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving arylboronic acids with various aryl halides. While specific data for this compound is dispersed across literature, this table illustrates the general scope and efficiency of the reaction.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)2 / PPh3 | Na2CO3 | n-Propanol/H2O | Reflux | 1 | High |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 | - | High |

| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 100 | - | Modest |

| 4 | Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | K2CO3 | DMF | 110 | - | 95 |

Experimental Protocol: Synthesis of 2-Acetylbiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with iodobenzene.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, iodobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-acetylbiphenyl.

Reaction Workflow

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Condensation Reactions: Formation of Iminoboronates and Heterocycles

The acetyl group of this compound readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamines. The proximity of the boronic acid moiety plays a crucial role in these transformations, often accelerating the reaction rate and stabilizing the resulting products through the formation of an intramolecular dative bond between the imine nitrogen and the boron atom, forming a structure known as an iminoboronate.[4][10] These reactions are particularly rapid and often reversible under physiological conditions, making them valuable for applications in dynamic combinatorial chemistry and bioconjugation.[4][11]

Quantitative Data for Condensation Reactions

The formation of iminoboronates and related structures from this compound is characterized by rapid kinetics.

| Nucleophile | Product Type | Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Constant (K_d) |

| Phenylhydrazine | Iminoboronate/Diazaborine | 10² - 10³[4] | 0.07 µM[3] |

| Acethydrazide | Acylhydrazone/Iminoboronate | - | 0.6 mM[3] |

| Alkoxyamine | Oxime/Iminoboronate | ~10³[3] | 14 µM[3] |

| Primary Amine | Iminoboronate | - | - |

Experimental Protocol: Formation of an Iminoboronate

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

-

This compound (0.1 mmol, 1.0 equiv)

-

Primary amine (e.g., benzylamine) (0.1 mmol, 1.0 equiv)

-

Methanol (B129727) (2 mL)

-

Phosphate (B84403) buffer (pH 7.4)

Procedure:

-

Dissolve this compound in methanol.

-

Add the primary amine to the solution.

-

If desired for kinetic or stability studies, the reaction can be performed in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) with an organic co-solvent to ensure solubility.

-

Stir the reaction mixture at room temperature. The reaction is typically very fast and can be monitored by UV-Vis spectroscopy, NMR spectroscopy (specifically ¹¹B NMR to observe the shift corresponding to iminoboronate formation), or mass spectrometry.[4]

-

The iminoboronate product is often in equilibrium with the starting materials and is typically used in situ for further applications.

Reaction Pathway

Caption: Condensation of this compound with a primary amine.

Synthesis of Benzoxaboroles

This compound can serve as a precursor for the synthesis of benzoxaboroles, a class of boron-containing heterocycles with a wide range of applications in medicinal chemistry.[12] For instance, reduction of the acetyl group to an alcohol, followed by intramolecular cyclization, yields a 1-ethyl-1-hydroxy-2,1-benzoxaborole derivative.

Experimental Protocol: Synthesis of a 1-Substituted-1-hydroxy-2,1-benzoxaborole

This protocol outlines a two-step procedure for the synthesis of a benzoxaborole derivative from this compound.

Step 1: Reduction of the Acetyl Group

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Sodium borohydride (B1222165) (NaBH4) (1.5 mmol, 1.5 equiv)

-

Methanol (10 mL)

-

1 M HCl

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(1-hydroxyethyl)phenylboronic acid, which can be used in the next step without further purification.

Step 2: Cyclization to the Benzoxaborole

Materials:

-

Crude 2-(1-hydroxyethyl)phenylboronic acid (from Step 1)

-

Toluene (B28343) (15 mL)

-

Dean-Stark apparatus

Procedure:

-

Transfer the crude product from Step 1 to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene to the flask.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue heating until no more water is collected, indicating the completion of the cyclization.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired 1-ethyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Synthesis Pathway

Caption: Synthesis of a benzoxaborole from this compound.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery, with several FDA-approved drugs containing this moiety.[5][13][14] The ability of the boronic acid to form reversible covalent bonds with serine proteases is a key aspect of their biological activity.[13] this compound and its derivatives are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications.[6][7]

-

Scaffolds for Library Synthesis: The dual functionality of this compound allows for the creation of diverse chemical libraries through Suzuki-Miyaura coupling followed by modifications of the acetyl group, or vice versa.[15]

-

Enzyme Inhibitors: The boronic acid can act as a "warhead" to target the active site of enzymes, particularly serine proteases. The acetylphenyl group provides a scaffold that can be further functionalized to enhance binding affinity and selectivity.

-

Bioconjugation: The rapid and reversible formation of iminoboronates under physiological conditions makes this compound a useful tool for the labeling and modification of biomolecules.[4][11]

Conclusion

This compound is a highly versatile and reactive compound with significant applications in organic synthesis and drug discovery. Its ability to participate in a wide range of reactions, including palladium-catalyzed cross-couplings and boron-assisted condensations, makes it a valuable tool for the construction of complex molecular architectures. The unique interplay between the acetyl and boronic acid functionalities provides opportunities for the development of novel synthetic methodologies and the design of new therapeutic agents. This guide has provided a comprehensive overview of its reactivity, supported by quantitative data, detailed protocols, and visual aids, to facilitate its use in research and development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

2-Acetylphenylboronic acid solubility

An In-depth Technical Guide on the Solubility of 2-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in organic synthesis and medicinal chemistry, frequently utilized in cross-coupling reactions and as a building block for complex molecules. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction setup, purification, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of boronic acids, with a focus on providing a framework for determining the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, detailed experimental protocols for solubility determination are provided, alongside visualizations of a relevant biological signaling pathway and a standard experimental workflow.

Data Presentation: Solubility of Phenylboronic Acid

The following table summarizes the solubility of phenylboronic acid in various organic solvents. This data is presented as a reference to guide solvent selection for this compound, which is expected to exhibit similar trends. The acetyl group in the ortho position may influence polarity and could affect solubility compared to the parent compound.

| Solvent | Molar Fraction (x) at ~298 K (25 °C) | Qualitative Solubility | Reference |

| Dipropyl ether | High | High | [1][2] |

| Acetone | High | High | [1][2] |

| 3-Pentanone | High | High | [1][2] |

| Chloroform | Moderate | Moderate | [1][2] |

| Methylcyclohexane | Very Low | Very Low | [1][2] |

| Water | ~0.011 g/mL at 25°C | Low | [1] |

Note: The introduction of an isobutoxy group to phenylboronic acid generally increases its solubility in most organic solvents, with the exception of dipropyl ether[3]. Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride[4].

Experimental Protocols: Solubility Determination

A common and reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.

Dynamic Method for Solubility Determination

This method is based on observing the temperature at which a solid-liquid mixture of known composition becomes a single clear solution upon controlled heating.

Apparatus:

-

A jacketed glass vessel equipped with a magnetic stirrer.

-

A circulating thermostat to control the temperature of the vessel.

-

A precision thermometer or temperature probe.

-

A device to measure turbidity, such as a luminance probe or a laser beam scattering detector.

-

An analytical balance for accurate weighing of solute and solvent.

Procedure:

-

Sample Preparation: A precise amount of this compound (solute) and the chosen solvent are weighed directly into the jacketed glass vessel. The composition is known with high accuracy.

-

Heating and Stirring: The mixture is stirred vigorously while the temperature is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min) using the circulating thermostat.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the last solid particles dissolve and the solution becomes clear is the solubility temperature for that specific composition. This can be determined by observing the disappearance of scattered light from a laser beam or by a sharp change in the reading of a luminance probe.

-

Data Collection: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Mandatory Visualizations

Signaling Pathway

Phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins. The following diagram illustrates a simplified representation of this signaling pathway.

Caption: Inhibition of Rho GTPase signaling by phenylboronic acid.

Experimental Workflow

The following diagram outlines the workflow for the dynamic method of solubility determination.

Caption: Dynamic method for determining solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes. The coupling of 2-acetylphenylboronic acid with various aryl and heteroaryl halides is a valuable transformation for the preparation of 2-acetylbiphenyl (B1312439) derivatives, which are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The acetyl group can serve as a handle for further chemical modifications, making these products versatile building blocks.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, including representative data, a step-by-step experimental procedure, and diagrams illustrating the reaction mechanism and workflow.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from literature sources and is intended to provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 88 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 100 | 8 | 85 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 78 |

| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 95 |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 4-Chloroanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF/H₂O (2:1) | 150 | 15 | 75 |

| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 140 | 10 | 91 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 120 | 20 | 68 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-